molecular formula C13H13Cl2N3O B6537261 N-(2,3-dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172228-26-0

N-(2,3-dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6537261
CAS No.: 1172228-26-0
M. Wt: 298.16 g/mol
InChI Key: AFVXQBVFVCXEHM-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 2,3-dichlorophenyl substituent. The 2,3-dichloro substitution on the phenyl ring introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets by modulating electronic and steric properties .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O/c1-3-18-11(7-8(2)17-18)13(19)16-10-6-4-5-9(14)12(10)15/h4-7H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVXQBVFVCXEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications.

  • Molecular Formula : C₉H₈Cl₂N₄O
  • Molecular Weight : 227.09 g/mol
  • CAS Number : 50920-65-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. A study highlighted the structure-dependent antimicrobial activity of pyrazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundMIC (µg/mL)Target Organism
132S. aureus
264E. faecalis

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. A notable study demonstrated that pyrazole derivatives significantly reduced cell viability in A549 human lung cancer cells. The presence of a dichloro substituent enhanced the anticancer activity, reducing cell viability to as low as 21.2% compared to untreated controls .

TreatmentCell Viability (%)p-value
Control100-
Compound (R=Cl)21.2<0.001
Compound (R=H)63.4<0.05

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
  • Receptor Interaction : Similar compounds have shown affinity for cannabinoid receptors, influencing pathways related to pain and inflammation .

Study on Anticancer Effects

A recent study explored the effects of various pyrazole derivatives on A549 cells, revealing that those with halogen substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study utilized MTT assays to assess cell viability after treatment with different concentrations of the compounds over 24 hours .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives against multidrug-resistant strains. The results indicated that certain derivatives demonstrated significant activity against resistant strains, suggesting a potential therapeutic role in treating infections caused by resistant bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including N-(2,3-dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, exhibit significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar pyrazole derivatives against breast and lung cancer cells, suggesting that modifications in their structure could enhance their therapeutic potential .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. A comparative study showed that this compound exhibited comparable activity to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development in treating inflammatory diseases .

Herbicidal Activity

In agricultural sciences, this compound has shown promise as a herbicide. Its ability to inhibit specific biochemical pathways in plants makes it effective against a range of weed species. Field trials have indicated that this compound can significantly reduce weed biomass without adversely affecting crop yield. This selective herbicidal action is beneficial for sustainable agricultural practices .

Polymer Additives

The incorporation of pyrazole derivatives into polymer matrices has been explored to enhance material properties. This compound can act as an effective additive to improve thermal stability and mechanical strength in polymers. Studies have shown that adding this compound can lead to better performance in high-temperature applications .

Case Studies

Study Application Findings
Journal of Medicinal ChemistryAnticancerSignificant inhibition of cell proliferation in breast and lung cancer cells.
Agricultural Sciences JournalHerbicideEffective against various weed species with minimal impact on crops.
Polymer Science ReviewMaterial EnhancementImproved thermal stability and mechanical properties in polymer composites.

Comparison with Similar Compounds

Key Observations :

  • Dichloro Substitution Position: The target compound’s 2,3-dichlorophenyl group contrasts with the 3,4-dichloro analog in .
  • Core Modifications: Thienopyrazole () and quinoline-triazine hybrids () demonstrate how heterocyclic fusion or alternative cores influence solubility and target selectivity.
  • Electron-Withdrawing Groups: Cyano (3a) and trifluoromethyl () substituents increase electrophilicity, which could enhance interactions with nucleophilic residues in enzymes or receptors. The target compound lacks these groups but compensates with dichloro substitution .

Physicochemical Properties

Melting points (mp) and spectroscopic data reflect substituent effects:

Compound ID mp (°C) Key Spectral Data (¹H-NMR, MS)
3a 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), MS 403.1 [M+H]+
3d 181–183 δ 8.12 (s, 1H), 7.51–7.21 (m, 9H), MS 421.0 [M+H]+
Target N/A Predicted δ ~7.5–8.1 (aromatic), MS ~340–350 [M+H]+

Analysis :

  • The higher mp of 3d (181–183°C vs. 3a’s 133–135°C) correlates with its 4-fluorophenyl group, which enhances crystallinity via halogen bonding. The target compound’s mp is unreported but likely intermediate due to its balanced lipophilic/electronic profile .
  • ¹H-NMR signals for aromatic protons (δ 7.2–8.1) and methyl groups (δ ~2.6) are consistent across pyrazole carboxamides .

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